1H-Imidazole-2-sulfonyl chloride hydrochloride

Übersicht

Beschreibung

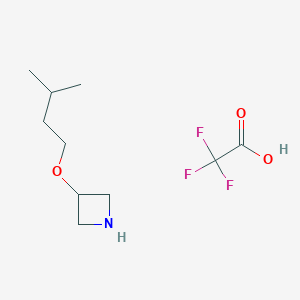

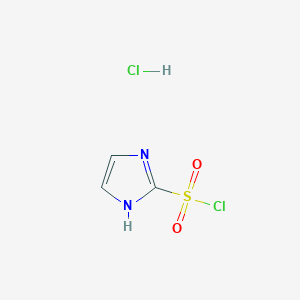

1H-Imidazole-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C3H4Cl2N2O2S and a molecular weight of 203.05 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C .

Molecular Structure Analysis

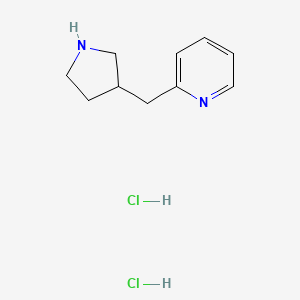

The InChI code for this compound is1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-5-1-2-6-3;/h1-2H,(H,5,6);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 203.05 . It is stored in an inert atmosphere, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Diazotransfer Reagent

1H-Imidazole-2-sulfonyl chloride hydrochloride is recognized for its role as a diazotransfer reagent. It is effective in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is advantageous due to its ability to be prepared from inexpensive materials, its shelf stability, and its convenient crystalline form (Goddard-Borger & Stick, 2007).

Organic Synthesis Applications

The compound has been utilized in the organic synthesis field. For example, it played a crucial role in the oxidative chlorination of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide, leading to the formation of various useful compounds (Lezina et al., 2013).

Catalyst and Solvent

In addition to its reagent applications, this compound has been used as an efficient catalyst and solvent in the synthesis of N-sulfonyl imines. This has been demonstrated through its application in the condensation of sulfonamides with aldehydes and isatin, showcasing its versatility and efficiency in various chemical reactions (Zolfigol et al., 2010).

Stability and Safety

Research has also focused on the stability and safety of imidazole sulfonyl azides, including this compound. Studies have been conducted to understand its sensitivity to heat, impact, friction, and electrostatic discharge, leading to the development of safer forms of this reagent (Fischer et al., 2012).

Solid-Phase Synthesis Applications

The compound has also been implemented in the preparation of azido solid supports for solid-phase synthesis. Its stability and suitability as an alternative to triflyl azide for diazo-transfer reactions in amine-functionalized resins have been demonstrated (Castro et al., 2013).

Safety and Hazards

This compound is classified as dangerous, with a GHS05 pictogram indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling . If swallowed, it is advised to rinse the mouth and not induce vomiting .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile nature .

Mode of Action

Imidazole derivatives are generally known for their ability to form hydrogen bonds with biological targets, which can lead to changes in the target’s function .

Biochemical Pathways

Imidazole compounds are often involved in a wide range of biochemical processes due to their versatile nature .

Eigenschaften

IUPAC Name |

1H-imidazole-2-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-5-1-2-6-3;/h1-2H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUHSJKCLGXHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744507 | |

| Record name | 1H-Imidazole-2-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877861-76-2 | |

| Record name | 1H-Imidazole-2-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)

![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)

![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)

![3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443603.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)

![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)